![molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0](/img/structure/B1603750.png)
6-Chloro-7-hydroxychroman-4-one
Overview
Description
6-Chloro-7-hydroxychroman-4-one is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol . It belongs to the class of chroman-4-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a chromanone core structure with a chlorine atom at the 6th position and a hydroxyl group at the 7th position.
Mechanism of Action
Target of Action
6-Chloro-7-hydroxychroman-4-one is a chromanone analog. Chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 . This enzyme plays a crucial role in the survival and proliferation of certain parasites, making it a key target for antiparasitic drugs .
Mode of Action
It is known that chromanone analogs can inhibit the activity of pteridine reductase-1 . This inhibition disrupts the normal functioning of the parasites, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of pteridines. By inhibiting pteridine reductase-1, the compound disrupts the normal metabolic pathways of the parasites, leading to their death .
Result of Action
The inhibition of pteridine reductase-1 by this compound leads to the disruption of normal metabolic processes in the parasites. This results in the death of the parasites, providing an effective antiparasitic action .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-hydroxychroman-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxychroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one with sodium hydroxide in water. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by stirring for 15 hours. The pH of the solution is then adjusted to 1-2 with hydrochloric acid, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of advanced purification techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-hydroxychroman-4-one has been investigated for its biological activities, particularly in the development of inhibitors for various enzymes and receptors.
Sirtuin Inhibition
Research has shown that derivatives of chroman-4-one, including this compound, can act as selective inhibitors of Sirtuin 2 (Sirt2), an enzyme implicated in cancer and neurodegenerative diseases. A study demonstrated that certain synthesized derivatives exhibited low micromolar IC50 values against Sirt2, indicating their potential as therapeutic agents in cancer treatment . The structure-activity relationship (SAR) studies revealed that specific substitutions at the 2-position significantly enhanced the inhibitory activity against Sirt2, highlighting the importance of chemical modifications in optimizing efficacy .
Antibacterial Properties
The compound also exhibits antibacterial properties. A study synthesized various 5,7-dihydroxy-4-chromanones and evaluated their activity against Mycobacterium tuberculosis and other Gram-positive bacteria. Some compounds showed minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action was linked to the disruption of bacterial membrane potential and inhibition of DNA topoisomerase IV, suggesting complex interactions with bacterial cellular processes .
Synthesis and Derivatives
The synthesis of this compound involves reacting o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines. This method allows for the introduction of various substituents that can enhance biological activity . The compound serves as a precursor for a range of derivatives with tailored pharmacological profiles.
Novel Derivatives
Recent advancements have led to the development of novel derivatives such as 7-aminoalkoxychromane-4-ones through reactions with aminoethylchlorides. These derivatives have shown promising cytotoxic activities against human cancer cell lines, further expanding the potential applications of chroman-based compounds in oncology .
Pharmacological Applications
This compound has been identified as a valuable intermediate in synthesizing various bioactive molecules, including those with antioxidant and anti-inflammatory properties. Its structural features are conducive to modifications that enhance its pharmacological profiles.
Antioxidant Activity
The antioxidant properties of chroman-4-one derivatives are noteworthy. They have been studied for their ability to scavenge free radicals and protect against oxidative stress, which is linked to numerous chronic diseases . This makes them candidates for further research in developing nutraceuticals or functional foods.
Summary of Research Findings
Comparison with Similar Compounds
6-Chloro-7-hydroxychroman-4-one can be compared with other chromanone derivatives:
Chroman-4-one: Lacks the chlorine and hydroxyl substituents but shares the core structure.
6-Hydroxychroman-4-one: Similar structure but without the chlorine atom.
7-Hydroxychroman-4-one: Similar structure but without the chlorine atom.
The presence of the chlorine atom at the 6th position and the hydroxyl group at the 7th position in this compound contributes to its unique chemical and biological properties, making it distinct from other chromanone derivatives .
Biological Activity
6-Chloro-7-hydroxychroman-4-one is a chemical compound with notable biological activities, primarily due to its structural characteristics as a chromanone analog. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C9H7ClO3
- Molecular Weight : 198.60 g/mol
- CAS Number : 74277-66-0
This compound exhibits antiparasitic activity by targeting the enzyme pteridine reductase-1 (PTR1). The inhibition of this enzyme disrupts the metabolic pathways of parasites, leading to their death. This mechanism is crucial for its potential therapeutic applications against various parasitic infections.
Biological Activities
The compound has been studied for several biological activities:
Antiparasitic Activity
A study highlighted the effectiveness of this compound in inhibiting PTR1, leading to significant antiparasitic effects. The compound's ability to disrupt pteridine metabolism was emphasized as a key factor in its efficacy against protozoan parasites.
Anticancer Activity
Research has demonstrated that chromanone derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound were shown to bind effectively to proteins involved in cell proliferation and apoptosis regulation, suggesting a pathway for anticancer activity through molecular docking studies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at position 6, Hydroxyl at position 7 | Antiparasitic, Anticancer |
Chroman-4-one | Lacks chlorine and hydroxyl groups | Limited biological activity |
6-Hydroxychroman-4-one | Similar structure without chlorine | Moderate biological activity |
The unique presence of chlorine and hydroxyl groups in this compound enhances its biological properties compared to its analogs.
Dosage Effects in Animal Models
In animal model studies, varying dosages of this compound have shown different levels of efficacy and toxicity. Higher doses correlate with increased antiparasitic activity but also raise concerns about potential side effects. Further research is needed to establish optimal dosing regimens for therapeutic applications.
Properties
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCXTXNWXODPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605757 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74277-66-0 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74277-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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